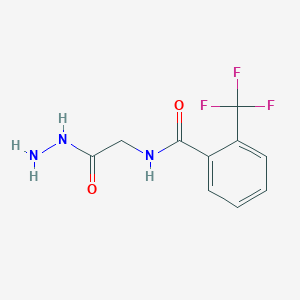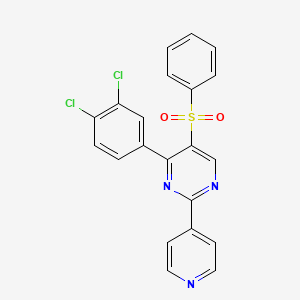
4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine (DCPSP) is a synthetic pyrimidine derivative that is widely used in laboratory experiments due to its unique properties. It has been found to be a useful tool for studying various biochemical and physiological processes, and its applications in scientific research are numerous. DCPSP is a versatile molecule with a wide variety of uses, ranging from its ability to inhibit certain enzymes to its potential as a therapeutic agent.
Applications De Recherche Scientifique
4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine has been used in a variety of scientific research applications. It has been found to be a useful tool for studying the biochemical and physiological effects of various compounds. It has also been used to investigate the mechanism of action of certain enzymes, as well as to study the effects of various drugs on the body. This compound has also been used in cancer research and has been found to have potential therapeutic applications.
Mécanisme D'action
4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine has been found to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. It has also been found to act as an agonist of certain receptors, such as the 5-HT2A serotonin receptor. This compound has also been found to have anti-inflammatory and anti-cancer activities.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects, including its ability to inhibit the production of prostaglandins, its ability to act as an agonist of certain receptors, and its anti-inflammatory and anti-cancer activities. This compound has also been found to have neuroprotective effects, and it has been found to be effective in the treatment of depression and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine in laboratory experiments is its versatility, as it can be used in a variety of applications. Its ability to act as an inhibitor of certain enzymes and as an agonist of certain receptors makes it a useful tool for studying the biochemical and physiological effects of various compounds. However, this compound is also limited by its potential toxicity, as it has been found to have some toxic effects in certain animal models.
Orientations Futures
4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine has a wide variety of potential future applications. It has been found to have potential therapeutic applications, including its ability to act as an anti-inflammatory and anti-cancer agent. It has also been found to have potential neuroprotective effects, and it may be useful in the treatment of depression and anxiety. Additionally, this compound may be useful in the development of new drugs and therapies for various conditions. Finally, this compound may be useful in the development of new methods of drug delivery, as its ability to act as an inhibitor of certain enzymes and as an agonist of certain receptors makes it a promising tool for drug delivery.
Méthodes De Synthèse
4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine can be synthesized through a variety of methods, including a two-step synthesis involving the reaction of 4-chlorophenylsulfonyl chloride with 4-chlorophenylpyridine and subsequent reaction with 3,4-dichlorophenyl isocyanate. This method is relatively simple and yields a high yield of this compound. Other methods include the reaction of 4-chlorophenylsulfonyl chloride with 3,4-dichlorophenyl isocyanate, followed by reaction with 4-chlorophenylpyridine, and the reaction of 4-chlorophenylpyridine with 3,4-dichlorophenyl isocyanate followed by reaction with 4-chlorophenylsulfonyl chloride.
Propriétés
IUPAC Name |
5-(benzenesulfonyl)-4-(3,4-dichlorophenyl)-2-pyridin-4-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2N3O2S/c22-17-7-6-15(12-18(17)23)20-19(29(27,28)16-4-2-1-3-5-16)13-25-21(26-20)14-8-10-24-11-9-14/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODMRJLOVXRQGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2C3=CC(=C(C=C3)Cl)Cl)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)formamido]acetamide](/img/structure/B2910479.png)

![2-chloro-N-(2-chlorobenzoyl)-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide](/img/structure/B2910484.png)
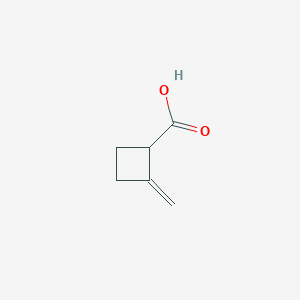
![[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(6-propan-2-yloxypyridin-3-yl)methanone](/img/structure/B2910487.png)


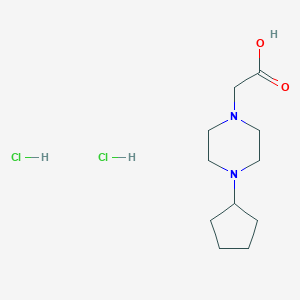

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2910496.png)
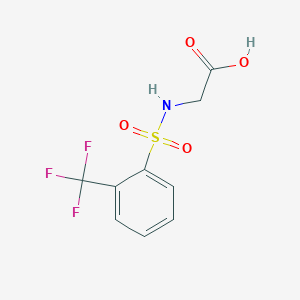
![(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid](/img/structure/B2910498.png)
